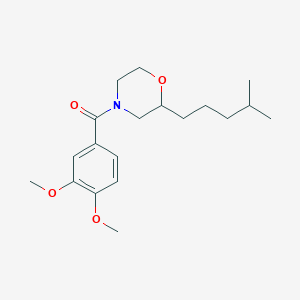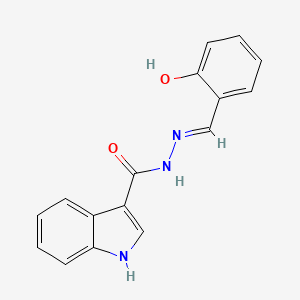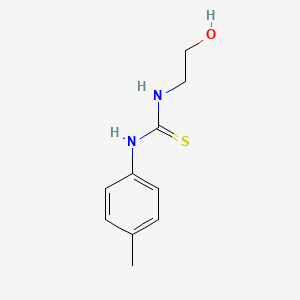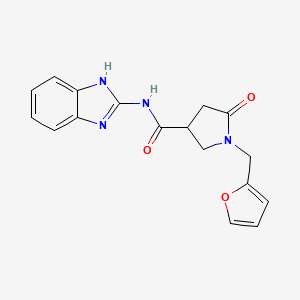
4-(3,4-dimethoxybenzoyl)-2-(4-methylpentyl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3,4-dimethoxybenzoyl)-2-(4-methylpentyl)morpholine, also known as DMMP, is a synthetic compound that belongs to the class of morpholine-based compounds. It is a potent and selective agonist of the cannabinoid receptor type 2 (CB2), which is primarily expressed in immune cells. DMMP has gained significant attention in recent years due to its potential applications in scientific research, particularly in the field of immunology and inflammation.
作用機序
4-(3,4-dimethoxybenzoyl)-2-(4-methylpentyl)morpholine is a potent and selective agonist of the CB2 receptor. CB2 receptors are primarily expressed in immune cells, and their activation has been shown to modulate the immune response. 4-(3,4-dimethoxybenzoyl)-2-(4-methylpentyl)morpholine has been shown to activate CB2 receptors, leading to the inhibition of pro-inflammatory cytokine production and the promotion of anti-inflammatory cytokine production. 4-(3,4-dimethoxybenzoyl)-2-(4-methylpentyl)morpholine has also been shown to inhibit the migration of immune cells to the site of inflammation, further reducing inflammation.
Biochemical and Physiological Effects
4-(3,4-dimethoxybenzoyl)-2-(4-methylpentyl)morpholine has been shown to have anti-inflammatory and immunomodulatory effects in various in vitro and in vivo studies. 4-(3,4-dimethoxybenzoyl)-2-(4-methylpentyl)morpholine has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, and to promote the production of anti-inflammatory cytokines, such as IL-10. 4-(3,4-dimethoxybenzoyl)-2-(4-methylpentyl)morpholine has also been shown to inhibit the migration of immune cells to the site of inflammation, further reducing inflammation. In addition, 4-(3,4-dimethoxybenzoyl)-2-(4-methylpentyl)morpholine has been shown to have analgesic effects, making it a potential therapeutic agent for pain management.
実験室実験の利点と制限
One of the main advantages of 4-(3,4-dimethoxybenzoyl)-2-(4-methylpentyl)morpholine is its selectivity for the CB2 receptor. This selectivity allows for the specific modulation of the immune response, without affecting other physiological processes. 4-(3,4-dimethoxybenzoyl)-2-(4-methylpentyl)morpholine has also been shown to have low toxicity, making it a safe compound for use in scientific research. However, one of the limitations of 4-(3,4-dimethoxybenzoyl)-2-(4-methylpentyl)morpholine is its low solubility, which can make it difficult to administer in vivo.
将来の方向性
4-(3,4-dimethoxybenzoyl)-2-(4-methylpentyl)morpholine has significant potential for future research in various fields, particularly in the field of immunology and inflammation. Future research could focus on the development of more potent and selective CB2 receptor agonists, as well as the optimization of the synthesis method for 4-(3,4-dimethoxybenzoyl)-2-(4-methylpentyl)morpholine. In addition, further studies could investigate the potential therapeutic applications of 4-(3,4-dimethoxybenzoyl)-2-(4-methylpentyl)morpholine in various inflammatory and autoimmune diseases, as well as its potential for pain management.
合成法
4-(3,4-dimethoxybenzoyl)-2-(4-methylpentyl)morpholine can be synthesized using a multi-step process that involves the reaction of 3,4-dimethoxybenzoyl chloride with morpholine, followed by the reaction of the resulting intermediate with 4-methylpentan-2-amine. The final product is obtained through a purification process that involves column chromatography and recrystallization.
科学的研究の応用
4-(3,4-dimethoxybenzoyl)-2-(4-methylpentyl)morpholine has been extensively studied for its potential applications in scientific research, particularly in the field of immunology and inflammation. CB2 receptors are primarily expressed in immune cells, and their activation has been shown to modulate the immune response. 4-(3,4-dimethoxybenzoyl)-2-(4-methylpentyl)morpholine has been shown to have anti-inflammatory and immunomodulatory effects, making it a potential therapeutic agent for various inflammatory and autoimmune diseases.
特性
IUPAC Name |
(3,4-dimethoxyphenyl)-[2-(4-methylpentyl)morpholin-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29NO4/c1-14(2)6-5-7-16-13-20(10-11-24-16)19(21)15-8-9-17(22-3)18(12-15)23-4/h8-9,12,14,16H,5-7,10-11,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXFWHENBBGLEKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC1CN(CCO1)C(=O)C2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-Dimethoxybenzoyl)-2-(4-methylpentyl)morpholine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(2-chlorophenyl)ethyl]-3-{5-[2-(3-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B6140953.png)
![5-tert-butyl-3-(4-fluorophenyl)-N-isopropyl-2-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6140971.png)
![N-(1-benzyl-3-pyrrolidinyl)-3-{1-[3-(methylthio)benzyl]-4-piperidinyl}propanamide](/img/structure/B6140979.png)
![2,6-dimethyl-4-{1-[2-(2-pyrazin-2-yl-1,3-thiazol-4-yl)ethyl]-1H-imidazol-2-yl}phenol](/img/structure/B6140984.png)
![1-[(1-ethyl-1H-imidazol-2-yl)methyl]-N-[2-(3-pyridinyloxy)phenyl]prolinamide](/img/structure/B6140992.png)

![2-(4-tert-butylphenyl)-N-[3,5-dimethyl-1-(3-phenoxybenzyl)-1H-pyrazol-4-yl]cyclopropanecarboxamide](/img/structure/B6141020.png)

![N'-(3-ethoxy-4-hydroxybenzylidene)-2-[4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B6141043.png)
![4-[4-(3-methylbutanoyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B6141059.png)
![5-{[3-(methoxymethyl)-1-pyrrolidinyl]methyl}-2-(methylsulfonyl)-1-(3-phenylpropyl)-1H-imidazole](/img/structure/B6141061.png)

![N-(3-chloro-4-methylphenyl)-2-({5-[3-(4-methoxyphenyl)propyl]-1,3,4-oxadiazol-2-yl}thio)acetamide](/img/structure/B6141065.png)
![2-[1-({2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}amino)ethylidene]-5-phenylcyclohexane-1,3-dione](/img/structure/B6141072.png)